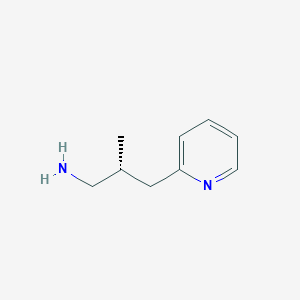

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDVJAMUONDBV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reductive Amination

Reductive amination emerges as the most direct route, combining 2-acetylpyridine with ammonia or ammonium salts under hydrogenation conditions. A breakthrough method employs Ru(OAc)₂ with (S)-binap as a chiral ligand, achieving >99.9% ee at 0.8 MPa H₂ pressure. The reaction proceeds via imine intermediate formation, followed by stereoselective reduction (Table 1).

Table 1: Optimized Conditions for Asymmetric Reductive Amination

| Parameter | Value |

|---|---|

| Catalyst | Ru(OAc)₂-(S)-binap |

| Pressure | 0.8 MPa H₂ |

| Temperature | 50°C |

| Solvent | Methanol |

| ee | >99.9% |

| Yield | 92% |

This method’s scalability is limited by catalyst cost, prompting investigations into recyclable heterogeneous catalysts.

Chiral Resolution of Racemic Mixtures

Industrial-scale production often employs chiral resolution due to cost-effectiveness. Racemic 2-Methyl-3-pyridin-2-ylpropan-1-amine is synthesized via classical reductive amination, followed by diastereomeric salt formation with Di-p-toluoyl-L-tartaric acid. Subsequent recrystallization isolates the (2R)-enantiomer with 98% purity.

Key Steps:

- Racemate Synthesis: 2-Acetylpyridine reacts with ammonium trifluoroacetate in MeOH under H₂ (5 atm) with Pd/C, yielding racemic amine.

- Resolution: The racemate is treated with Di-p-toluoyl-L-tartaric acid in ethanol, preferentially crystallizing the (2R)-diastereomer.

- Salt Metathesis: The isolated salt undergoes ion exchange with L-tartaric acid to yield the final product.

Enzymatic Kinetic Resolution

Emerging approaches utilize lipases or transaminases to selectively acetylate the (2S)-enantiomer, leaving the desired (2R)-amine. Candida antarctica lipase B achieves 85% ee in toluene at 30°C, though yields remain moderate (60–70%).

Industrial Production Methodologies

Continuous Flow Synthesis

Patent US6713626B2 highlights a continuous flow system for chiral amine production, enhancing throughput and reducing byproducts. The process involves:

- Step 1: Alkylation of 2-pyridinemethanol with methyl acrylate, forming a β-keto ester.

- Step 2: Reductive amination in a packed-bed reactor with immobilized Ru catalysts.

- Step 3: In-line chiral HPLC monitoring ensures >99% ee before crystallization.

Advantages:

- 30% reduction in solvent use vs. batch processes.

- 95% yield at 10 kg/day throughput.

Crystallization Optimization

Purified this compound requires strict polymorph control. US20150051253A1 details crystallization from ethanol/water (4:1) at −20°C, producing Form A crystals with 99.5% purity (PXRD peak at 12.4° 2θ). TG-FTIR confirms stability up to 160°C, critical for storage.

Reaction Mechanisms and Stereochemical Control

Reductive Amination Pathway

The mechanism involves three stages:

- Imine Formation: 2-Acetylpyridine condenses with NH₃, forming an imine intermediate.

- Catalytic Hydrogenation: Ru(OAc)₂-(S)-binap facilitates H₂ dissociation, enabling hydride transfer to the Re-face of the imine, yielding the (2R)-configuration.

- Work-Up: Acidic extraction removes unreacted ketone, followed by neutralization and distillation.

Steric Effects in Chiral Resolution

Di-p-toluoyl-L-tartaric acid’s bulky aryl groups create differential solubility between diastereomers. The (2R)-amine salt adopts a lattice with lower free energy, preferentially crystallizing.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced further to form different amine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

- Catalysis : (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine can serve as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

- Organic Synthesis : It acts as a building block for creating more complex organic molecules.

Biology and Medicine

- Pharmaceutical Development : This compound is investigated for its role as a pharmacophore in drug design, particularly for central nervous system agents. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Industry

- Material Science : The compound can be utilized in synthesizing polymers and other materials with tailored properties.

The biological activity of this compound is characterized by its ability to interact with various biological targets:

- Binding to Receptors : Its chiral nature allows it to fit into active sites of specific receptors, modulating their activity.

- Enzyme Interaction : It can influence enzyme kinetics, acting as either an inhibitor or activator depending on the target enzyme.

Case Study 1: CNS Modulation

In a study evaluating the effects of this compound on neurotransmitter systems, researchers found that it could enhance serotonin receptor activity. This suggests potential therapeutic applications in alleviating symptoms of depression or anxiety.

Case Study 2: Anticancer Potential

Research focusing on the cytotoxicity of this compound against various cancer cell lines indicated significant cell death at micromolar concentrations. These findings warrant further investigation into its mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine: The enantiomer of the compound, which may have different biological activities.

2-Methyl-3-pyridin-2-ylpropan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

3-Pyridin-2-ylpropan-1-amine: A similar compound lacking the 2-methyl group.

Uniqueness

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine, a chiral amine with significant biological implications, has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its specific enantiomeric configuration, which can lead to distinct biological activities compared to its counterparts.

The synthesis of this compound typically involves several key steps:

- Starting Material : A pyridine derivative is used as the base.

- Alkylation : The pyridine undergoes alkylation to introduce the 2-methyl group.

- Reduction : The intermediate is reduced to form the amine group.

- Chiral Resolution : Final purification yields the (2R)-enantiomer.

These methods ensure high yield and purity, making it suitable for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound has been studied for its potential effects on neurological pathways and cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in modulating retinoid X receptor alpha (RXRα), which plays a crucial role in cancer development. In vitro assays demonstrated that derivatives of similar structures could inhibit cell viability in cancer cell lines such as HepG2 and A549, with IC50 values indicating significant antiproliferative activity .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. This suggests potential applications in treating mood disorders or neurodegenerative diseases .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on RXRα Modulation :

- Neuropharmacological Assessment :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2S)-2-Methyl-3-pyridin-2-ylpropan-1-am | Enantiomer | Different receptor affinity |

| 3-Pyridin-2-ylpropan-1-am | Structural analogue | Lower anticancer activity |

| Racemic mixture | Mixture of enantiomers | Variable efficacy depending on ratios |

This table illustrates how the chiral configuration significantly influences biological outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine, and how can stereochemical purity be ensured?

- Answer : The compound can be synthesized via condensation reactions involving pyridin-2-amine derivatives and aldehydes or ketones, followed by chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) to isolate the (2R)-enantiomer . To ensure stereochemical purity, use circular dichroism (CD) spectroscopy or enantioselective HPLC for validation. Reaction conditions (e.g., temperature, catalysts like chiral auxiliaries) must be optimized to minimize racemization.

Q. Which spectroscopic methods are critical for characterizing this compound?

- Answer :

- NMR : H and C NMR to confirm the pyridine ring protons (δ 7.1–8.5 ppm) and methyl/amine groups (δ 1.2–3.0 ppm).

- IR : Stretching vibrations for NH (~3300 cm) and pyridine C=N (~1600 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHN: 150.1157).

Elemental analysis is recommended to confirm purity (>98%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer : Use standardized microbial assays (e.g., broth microdilution for antibacterial activity) with Gram-positive/negative strains. For receptor-binding studies, employ fluorescence polarization or surface plasmon resonance (SPR) to measure affinity. Always include positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and steric properties of this compound?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can calculate:

- HOMO-LUMO gaps : To assess reactivity (target: <5 eV for bioactive compounds).

- Molecular electrostatic potential (MEP) : To identify nucleophilic/electrophilic regions.

- Torsional angles : To evaluate conformational flexibility.

Validate predictions with experimental UV-Vis spectra and X-ray crystallography .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Answer :

- Replicate experiments : Vary assay conditions (pH, temperature) to confirm reproducibility.

- Parametric refinement : Adjust DFT parameters (e.g., solvent models, dispersion corrections).

- QSAR analysis : Use software (e.g., MOE) to correlate Log P, polar surface area, and steric bulk with activity. For example, a QSAR model might reveal that higher lipophilicity (Log P > 2) enhances membrane permeability but reduces solubility .

Q. How can structural modifications enhance the compound’s biological activity while retaining chiral integrity?

- Answer :

- Substituent addition : Introduce electron-withdrawing groups (e.g., -F) at the pyridine 4-position to modulate electronic effects. Fluorinated analogs (e.g., 3,5-difluoro derivatives) often show improved binding affinity .

- Backbone optimization : Replace the methyl group with bulkier substituents (e.g., adamantyl) to enhance steric interactions. Ensure chiral purity via asymmetric synthesis or enzymatic resolution .

Methodological Considerations

Q. What analytical techniques are essential for detecting impurities in synthesized batches?

- Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate enantiomers and detect impurities (<0.5%).

- Chiral GC-MS : For volatile derivatives.

- NMR relaxation studies : To identify trace solvents or byproducts .

Q. How do steric and electronic parameters influence the compound’s interactions with biological targets?

- Answer :

- Steric effects : A bulky pyridin-2-yl group may hinder binding to flat active sites but improve selectivity for hydrophobic pockets.

- Electronic effects : The pyridine nitrogen’s lone pair can form hydrogen bonds with target residues (e.g., Asp/Glu in enzymes).

Use molecular docking (AutoDock Vina) to simulate interactions and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.